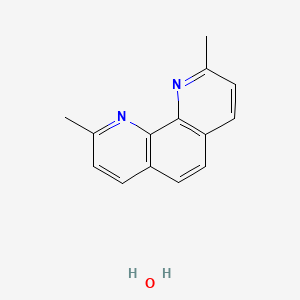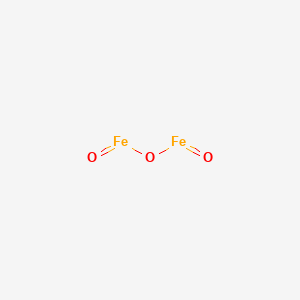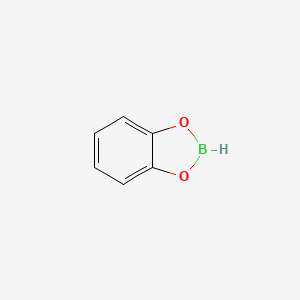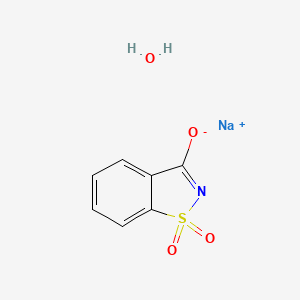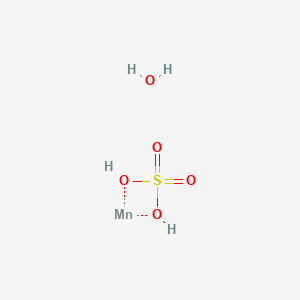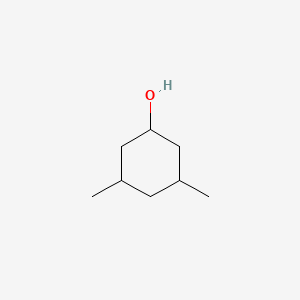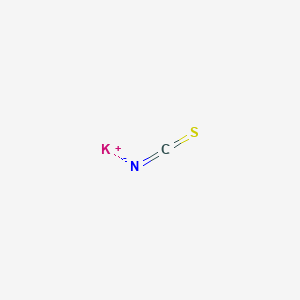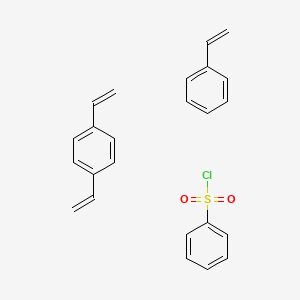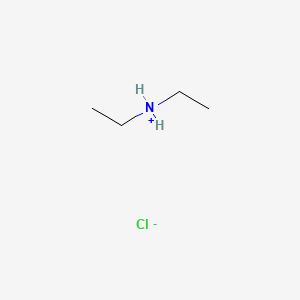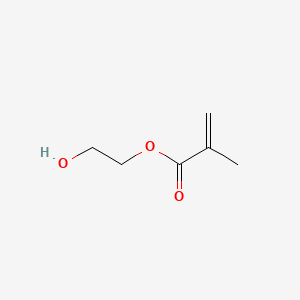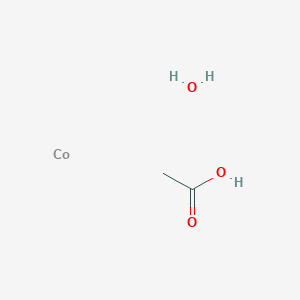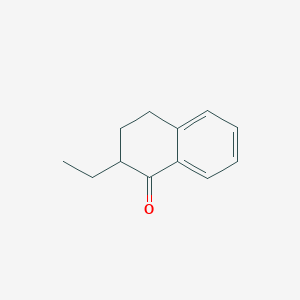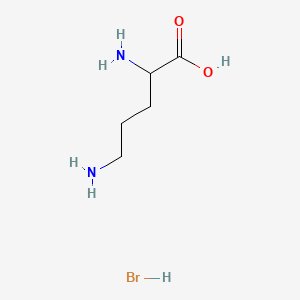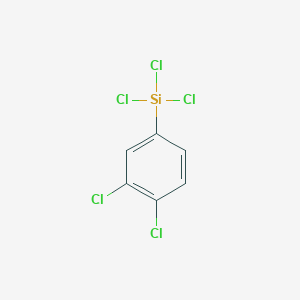
(Dichlorophenyl)trichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichlorophenyl)trichlorosilane is a chemical compound with the molecular formula C6H3Cl5Si. It is a straw-colored liquid with a pungent odor and is known for its reactivity, especially with moisture, which leads to the release of hydrochloric acid . This compound is primarily used as an intermediate in the production of silicones and other silicon-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dichlorophenyl)trichlorosilane can be synthesized through various methods. One common method involves the direct chlorination of phenyltrichlorosilane. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
In industrial settings, this compound is produced by exposing technical grade silicon to hydrogen chloride at elevated temperatures. The process is continuously improved to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(Dichlorophenyl)trichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrochloric acid and siloxane polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Water: Hydrolysis occurs rapidly in the presence of moisture.
Organic and Inorganic Acids: Reacts vigorously with acids to generate toxic or flammable gases.
Major Products Formed
Hydrochloric Acid: Formed during hydrolysis.
Siloxane Polymers: Produced as a result of hydrolysis.
Aplicaciones Científicas De Investigación
(Dichlorophenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various silicon-containing compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicones and other materials.
Mecanismo De Acción
The mechanism of action of (Dichlorophenyl)trichlorosilane involves its reactivity with moisture and other reagents. Upon contact with water, it decomposes to release hydrochloric acid and form siloxane polymers . This reactivity is harnessed in various industrial and research applications to modify surfaces and synthesize new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: Similar in structure but lacks the dichlorophenyl group.
Dichlorosilane: Contains fewer chlorine atoms and is less reactive.
Silicon Tetrachloride: Used in similar applications but has different reactivity and properties.
Uniqueness
(Dichlorophenyl)trichlorosilane is unique due to its dichlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This makes it particularly useful in specific applications where selective reactivity is required .
Propiedades
IUPAC Name |
trichloro-(3,4-dichlorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl5Si/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOPANHTSHMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[Si](Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
